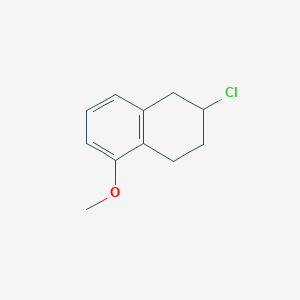

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

Description

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C11H13ClO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7H2,1H3 |

InChI Key |

CKOVWVXWTPJBGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the chlorination and methoxylation of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where 1,2,3,4-tetrahydronaphthalene is treated with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the chlorine atom. Subsequently, the methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, sodium ethoxide, or other nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Scientific Research Applications

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene is significant in various scientific research applications:

- Medicinal Chemistry: It serves as a precursor in synthesizing biologically active compounds. The compound's unique structure allows it to be a scaffold in developing new pharmaceuticals for various receptors or enzymes.

- Material Science: It can be used in creating novel polymers or functional materials.

- Interaction Studies: These studies are essential for understanding the pharmacological properties of this compound. Investigations into its binding affinity with specific receptors, such as histamine H1, could provide insights into its therapeutic potential. Studies on solvolysis rates also reveal how structural variations impact reactivity and stability in biological systems.

Solvolysis Studies

Solvolysis studies involving compounds structurally similar to this compound provide insights into their chemical behavior.

- Solvolysis of trichloroacetate esters of 2-methoxy-1,2-dihydro-1-naphthols shows significant differences in rates between cis and trans isomers . For instance, the ratio of solvolysis rates between cis and trans isomers () can be as high as 1800 in aqueous acetonitrile .

- This behavior mirrors the acid-catalyzed dehydration of trans- and cis-naphthalene-1,2-dihydrodiols to form 2-naphthol, where = 440, but contrasts with the solvolysis of tetrahydronaphthalene substrates, such as 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, where = 0.5 .

Potential Therapeutic Applications

Tetrahydronaphthalene derivatives have shown potential in various therapeutic applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of tetrahydronaphthalene derivatives are heavily influenced by substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives

*THN: 1,2,3,4-Tetrahydronaphthalene

- Substituent Reactivity : The chlorine atom in 2-Chloro-5-methoxy-THN may enhance electrophilic substitution resistance compared to methyl or methoxy groups, as seen in bromination studies of similar THN derivatives .

Pharmacological Activities

Physicochemical and Toxicological Considerations

- Partition Coefficients : YAU-17’s partition coefficient (chloroform/phosphate buffer) correlates with its local anesthetic potency . For 2-Chloro-5-methoxy-THN, the chloro group may increase lipophilicity compared to methoxy or methyl analogs, influencing bioavailability.

- Toxicity: Naphthalene derivatives metabolize into reactive epoxides (e.g., 1,2-dihydroxy-3,4-epoxy-THN ).

Biological Activity

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula and a molecular weight of 196.67 g/mol. This compound features a bicyclic structure that includes a chlorine atom and a methoxy group, which influence its chemical reactivity and biological activity. The unique structural characteristics of this compound make it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure allows for various chemical reactions, particularly due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions, and the methoxy group that affects its electrophilic and nucleophilic properties. The solvolysis reactions of this compound have shown notable differences in reactivity between its cis and trans isomers, indicating potential for selective biological applications.

Biological Activity

Research indicates that this compound may possess significant biological activity. Interaction studies are crucial for understanding its pharmacological properties, particularly its binding affinity with various receptors. For instance, preliminary investigations suggest potential interactions with histamine H1 receptors, which could imply applications in treating allergic reactions or other related conditions.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Chloro-1,2,3,4-tetrahydronaphthalene | Chlorine at position 1 | Different reactivity profile; potential anti-inflammatory effects |

| 2-Methoxy-1-naphthol | Hydroxy group instead of chlorine | Exhibits antioxidant properties |

| 5-Methoxy-1-naphthol | Hydroxy group at position 5 | Potential anti-cancer activity |

| 6-Chloro-5-methoxy-1-naphthol | Chlorine at position 6 | Altered steric hindrance; varied receptor binding |

| 2-Chloro-6-methoxy-1-naphthol | Chlorine at position 6 | Different electronic effects; potential for drug development |

Case Studies and Research Findings

A study evaluating the antiproliferative effects of various analogues demonstrated that compounds structurally related to this compound exhibited varying degrees of activity against cancer cell lines. For example, some derivatives showed significant inhibition of cell proliferation in murine keratinocytes and malignant melanoma cells. This suggests that modifications to the tetrahydronaphthalene structure can lead to enhanced biological efficacy .

Another investigation focused on the solvolysis rates of different isomers revealed that structural variations significantly impact both reactivity and stability in biological systems. The findings indicated that the cis isomer of this compound reacted more favorably under certain conditions due to steric effects and electronic stabilization provided by the methoxy group .

Potential Applications

Given its unique structure and preliminary biological activity data, this compound holds promise as a precursor for synthesizing biologically active compounds. Its potential applications extend to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.